molecular formula C14H12O2 B2992989 5-Methylbiphenyl-2-carboxylic acid CAS No. 92254-03-0

5-Methylbiphenyl-2-carboxylic acid

Cat. No.: B2992989
CAS No.: 92254-03-0
M. Wt: 212.248
InChI Key: WQQJRUBOCQCDEC-UHFFFAOYSA-N
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Description

5-Methylbiphenyl-2-carboxylic acid: , also known as 5-methyl-2-(phenyl)benzoic acid, is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.248 g/mol. This compound has gained significant attention due to its unique physical and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Methylbiphenyl-2-carboxylic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The process typically involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve the diazotization of o-toluidine followed by coupling with benzene, or the reaction of o-tolylmagnesium bromide with cyclohexanone, followed by dehydration and dehydrogenation . These methods are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methylbiphenyl-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.

Scientific Research Applications

Chemistry: 5-Methylbiphenyl-2-carboxylic acid is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require stable aromatic compounds.

Comparison with Similar Compounds

    Biphenyl-2-carboxylic acid: Lacks the methyl group at the 5-position, resulting in different reactivity and physical properties.

    4-Methylbiphenyl-2-carboxylic acid: The methyl group is positioned differently, affecting its chemical behavior and applications.

Uniqueness: This structural variation can lead to differences in physical properties, such as melting point and solubility, as well as distinct biological activities.

Properties

IUPAC Name

4-methyl-2-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-7-8-12(14(15)16)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQJRUBOCQCDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-2-phenylbenzoic acid methyl ester (1.83 g, 8.09 mmol), prepared as in Example 227A, in methanol (16 mL) was added aqueous 4N sodium hydroxide (5 mL) and the reaction mixture was stirred for 60 hours, after which additional aqueous 4N sodium hydroxide (5 mL) was added and the mixture was heated at reflux for 5 hours. The reaction mixture was cooled to ambient temperature and the methanol was evaporated in vacuo. The aqueous residue was acidified with 4N sulfuric acid and extracted with ethyl acetate (3×). The combined organic extracts were dried, filtered, and concentrated in vacuo to give 4-methyl-2-phenylbenzoic acid (1.67 g) as a white solid.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Three

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